N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine
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Overview
Description
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with a methoxyethyl group at the nitrogen atom and a methylsulfanyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 2-aminobenzonitrile.
Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.
Substitution Reactions: The quinazoline core is then subjected to substitution reactions to introduce the methoxyethyl and methylsulfanyl groups. This involves the use of reagents such as methoxyethyl chloride and methylthiol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The methoxyethyl and methylsulfanyl groups may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine: Unique due to its specific substituents.
2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxyethyl group.
N-(2-methoxyethyl)-4-quinazolinamine: Lacks the methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both methoxyethyl and methylsulfanyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylsulfanylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-7-13-11-9-5-3-4-6-10(9)14-12(15-11)17-2/h3-6H,7-8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBDUJQDQNMUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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